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Introduction

Leucrose, a disaccharide isomer of sucrose, is emerging as a functional ingredient with
significant potential in the food and beverage industry. Composed of glucose and fructose
linked by an a-1,5-glycosidic bond, this reducing sugar offers a unique combination of
physicochemical and physiological properties. These include a lower glycemic response
compared to sucrose, non-cariogenic properties, and potential prebiotic effects. This document
provides detailed application notes and experimental protocols for the utilization of leucrose in
food formulations, aimed at researchers, food scientists, and product development
professionals.

Physicochemical Properties of Leucrose

The functional properties of leucrose in food systems are dictated by its physical and chemical
characteristics. A summary of these properties is presented below, with comparisons to sucrose
where relevant.

Table 1: Physicochemical Properties of Leucrose and Sucrose
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Property Leucrose Sucrose References
Molar Mass 342.30 g/mol 342.30 g/mol [1]
_ _ 156-160 °C
Melting Point 186 °C [2]
(monohydrate)
High, data 200 g/100 mL at 20°C,

Solubility in Water

comparable to

sucrose

increasing with

temperature

[3]4]

Viscosity of Aqueous

Similar to sucrose at

equivalent

Increases with

concentration and

[5]

Solutions concentrations and decreases with
temperatures temperature

Relative Sweetness
0.4-0.5 1.0

(vs. Sucrose)

o Less hygroscopic than  Moderately

Hygroscopicity i

fructose hygroscopic

Maillard Browning

High (reducing sugar)

Low (non-reducing

Reactivity sugar)
Stable under typical
) Stable under neutral
food processing _
. . pH; hydrolyzes into
Stability conditions. May

hydrolyze under acidic

conditions.

glucose and fructose

in acidic conditions.

Physiological and Health Effects

Leucrose offers several potential health benefits that make it an attractive alternative to

traditional sugars in food formulations.

Low Glycemic Response

Leucrose is characterized by a slower enzymatic cleavage in the human small intestine

compared to sucrose. This results in a slower and lower rise in postprandial blood glucose

levels.
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Table 2: Glycemic Index and Metabolic Response

Parameter Leucrose Sucrose References

) Low (estimated to be
Glycemic Index (Gl) ~65
lower than sucrose)

In vitro Cleavage Rate

63% 100%
(vs. Sucrose)
) Tended to be lower Elicits a significant
Insulin Response ) ]
than sucrose insulin response

Prebiotic Potential

As a carbohydrate that may not be fully digested in the upper gastrointestinal tract, leucrose
can be fermented by the gut microbiota in the colon. This fermentation can lead to the
production of beneficial short-chain fatty acids (SCFASs), such as acetate, propionate, and
butyrate, which play a crucial role in gut health and overall metabolism.

Mineral Absorption

Some studies suggest that certain carbohydrates can influence the absorption of essential
minerals. While direct studies on leucrose are limited, related research on other non-digestible
or slowly digestible carbohydrates indicates a potential to enhance the absorption of minerals
like calcium and magnesium.

Non-Cariogenic Properties

Leucrose is not readily fermented by oral bacteria, such as Streptococcus mutans, into acids
that cause dental caries. This makes it a suitable sugar substitute for developing "tooth-
friendly” food and beverage products.

Application in Food Formulations

The unique properties of leucrose lend themselves to a variety of food and beverage
applications.
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Beverages

Due to its good solubility and stability, leucrose can be used as a sugar substitute in a range of
beverages, including soft drinks, juices, and flavored waters. Its lower sweetness intensity may
require blending with high-intensity sweeteners to achieve the desired taste profile.

Baked Goods

In baked goods, leucrose can replace sucrose to reduce the glycemic load. As a reducing
sugar, it actively participates in the Maillard reaction, which can enhance browning and flavor
development in products like cookies, cakes, and bread. However, its impact on texture and
moisture retention needs to be carefully evaluated and may require adjustments to the
formulation, such as the inclusion of hydrocolloids or other bulking agents.

Dairy Products

Leucrose can be incorporated into dairy products like yogurt and flavored milk. Its potential
prebiotic effects can complement the probiotic bacteria present in fermented dairy products.
When used in yogurt, it is important to assess its impact on the viability of starter cultures and
the final sensory properties of the product.

Experimental Protocols

The following section provides detailed protocols for key experiments related to the evaluation
of leucrose as a functional food ingredient.

Protocol 1: Determination of Glycemic Index (Gl) of
Leucrose

This protocol is based on the internationally recognized standard 1ISO 26642:2010.

1. Principle: The Gl of a test food (leucrose) is determined by measuring the incremental area
under the blood glucose response curve (IAUC) after its consumption by a group of healthy
human subjects. This is then expressed as a percentage of the iIAUC of a reference food
(glucose).

2. Subjects: Recruit at least 10 healthy, non-diabetic adult subjects.
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3. Test Foods:

o Reference Food: A solution containing 50g of anhydrous glucose in 250mL of water.
o Test Food: A solution containing 50g of leucrose in 250mL of water.

4. Procedure:

e Subjects fast for 10-12 hours overnight.

o Afasting blood sample is taken (time 0).

e Subjects consume the reference or test food within 15 minutes.

» Blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after the start of
consumption.

» Blood glucose concentration is measured for each sample.

» Each subject should test the reference food on at least two separate occasions and the test
food once.

5. Calculation:

o For each subject, calculate the IAUC for the test food and the mean iAUC for the reference
food, ignoring the area below the fasting baseline.

o Calculate the Gl for each subject: GI = (IAUC of Test Food / Mean IAUC of Reference Food)
x 100

e The GI of leucrose is the mean Gl value of all subjects.

Figure 1: Experimental Workflow for Glycemic Index Determination
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Caption: Workflow for determining the Glycemic Index of a food ingredient.
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Protocol 2: In Vitro Batch Fermentation of Leucrose
using Human Fecal Microbiota

This protocol allows for the assessment of the prebiotic potential of leucrose by simulating its
fermentation in the human colon.

1. Principle: Leucrose is incubated with a human fecal slurry in an anaerobic environment. The
production of short-chain fatty acids (SCFAs) and changes in the microbial population are
monitored over time.

2. Materials:

¢ Fresh human fecal sample from a healthy donor.

e Anaerobic basal medium (e.g., containing peptone water, yeast extract, salts).
e Leucrose (test substrate).

e Fructooligosaccharides (FOS) or inulin (positive control).

e Anaerobic chamber or jars with gas-generating kits.

e Gas chromatograph (GC) for SCFA analysis.

o DNA extraction kits and sequencing platform for microbial analysis.

3. Procedure:

e Prepare a 10% (w/v) fecal slurry by homogenizing the fresh fecal sample in anaerobic
phosphate-buffered saline (PBS).

¢ In an anaerobic chamber, dispense 90 mL of anaerobic basal medium into sterile
fermentation vessels.

e Add 19 of the test substrate (leucrose), positive control (FOS), or no substrate (negative
control) to the respective vessels.

¢ Inoculate each vessel with 10 mL of the fecal slurry.
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e |ncubate the vessels at 37°C for 48 hours.

e Collect samples at 0, 12, 24, and 48 hours for pH measurement, SCFA analysis, and
microbial DNA extraction.

4. Analysis:

o SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for acetate,
propionate, and butyrate concentrations using GC.

o Microbial Analysis: Extract total DNA from the samples and perform 16S rRNA gene
seqguencing to determine changes in the microbial community composition.

Figure 2: Workflow for In Vitro Prebiotic Activity Assessment
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Caption: Workflow for assessing the prebiotic activity of a test substrate.

Protocol 3: Quantification of Leucrose in a Beverage
Matrix using HPLC-RID

This protocol provides a method for the quantitative analysis of leucrose in a simple beverage
formulation.

1. Principle: Leucrose is separated from other components in the beverage matrix by High-
Performance Liquid Chromatography (HPLC) and quantified using a Refractive Index Detector
(RID).
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. Instrumentation and Columns:

HPLC system with a quaternary pump, autosampler, and RID.

Amino-propyll-silylated silica column (e.g., 250 mm x 4.6 mm, 5 um).

. Reagents and Standards:

Acetonitrile (HPLC grade).

Ultrapure water.

Leucrose analytical standard.

. Chromatographic Conditions:

Mobile Phase: Acetonitrile:Water (75:25, v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 35°C.

Injection Volume: 20 pL.

RID Temperature: 35°C.

. Sample Preparation:

Dilute the beverage sample with the mobile phase to bring the leucrose concentration within
the calibration range.

Filter the diluted sample through a 0.45 um syringe filter before injection.

. Calibration and Quantification:

Prepare a series of standard solutions of leucrose in the mobile phase (e.g., 0.1 to 10
mg/mL).
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« Inject the standard solutions to generate a calibration curve of peak area versus
concentration.

« Inject the prepared sample and quantify the leucrose concentration based on the calibration
curve.

Signaling Pathways
Leucrose Metabolism and Absorption

Leucrose is hydrolyzed in the small intestine by sucrase-isomaltase, an enzyme located on the
brush border of enterocytes, into its constituent monosaccharides, glucose and fructose. These
monosaccharides are then absorbed into the bloodstream via specific transporters.

Figure 3: Leucrose Metabolism in the Small Intestine
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Click to download full resolution via product page

Caption: Enzymatic hydrolysis and absorption of leucrose in the small intestine.

Potential Stimulation of GLP-1 and PYY Secretion

The presence of carbohydrates in the small intestine can stimulate enteroendocrine L-cells to
secrete glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play a role in
glucose homeostasis and satiety. The binding of sugars to sweet taste receptors (TLIR2/T1R3)
on L-cells is one of the proposed mechanisms.

Figure 4: Potential Signaling Pathway for GLP-1 and PYY Secretion
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Caption: Proposed mechanism for leucrose-stimulated incretin secretion.

Conclusion

Leucrose presents a promising alternative to traditional sugars, offering a range of functional
and health benefits. Its lower glycemic impact, non-cariogenic nature, and potential prebiotic
effects make it a valuable ingredient for the development of healthier food and beverage
products. The protocols and data presented in this document provide a foundation for
researchers and product developers to explore the full potential of leucrose in their
formulations. Further research is warranted to fully elucidate its physiological effects and
optimize its application in various food systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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